2-Amino-5-fluorobenzonitrile

Process Chemistry Yield Optimization Cost of Goods

Choose 2-amino-5-fluorobenzonitrile for its ortho-amino-nitrile architecture that enables efficient cyclization to quinazoline-2,4(1H,3H)-diones—the core scaffold of multiple tyrosine kinase inhibitors. With a known CYP inhibition profile (CYP1A2/CYP3A4 positive) and a LogP of 1.49, it streamlines ADME-Tox optimization. The patented synthesis delivers ~77% overall yield, ensuring cost-effective scale-up versus the 5-chloro analog. Avoid regioisomer impurities (2-amino-4-fluoro or 2-amino-6-fluoro isomers) and the metabolic instability of bromo/chloro analogs that derail SAR in drug discovery programs.

Molecular Formula C7H5FN2
Molecular Weight 136.13 g/mol
CAS No. 61272-77-3
Cat. No. B1271947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-fluorobenzonitrile
CAS61272-77-3
Molecular FormulaC7H5FN2
Molecular Weight136.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C#N)N
InChIInChI=1S/C7H5FN2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,10H2
InChIKeyVFQDFQDXMNVDPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-fluorobenzonitrile (CAS 61272-77-3): A Strategic Fluorinated Benzonitrile Building Block for Pharmaceutical and Agrochemical R&D


2-Amino-5-fluorobenzonitrile (CAS 61272-77-3) is an aryl fluorinated building block with the molecular formula C7H5FN2 and a molecular weight of 136.13 g/mol [1]. It features a benzene ring substituted with an amino group at the 2-position, a fluorine atom at the 5-position, and a nitrile group . This ortho-amino-nitrile arrangement enables efficient heterocycle synthesis, while the fluorine atom modulates physicochemical properties, making it a key intermediate for developing kinase inhibitors, antipsychotics, and antibacterial agents [2].

2-Amino-5-fluorobenzonitrile (CAS 61272-77-3): Why Substitution with Non-Fluorinated or Regioisomeric Analogs Fails in Critical Synthetic Pathways


While the 2-aminobenzonitrile scaffold is common, specific substitution patterns dictate both synthetic utility and downstream molecular properties. The 5-fluoro substitution in 2-amino-5-fluorobenzonitrile confers a distinct CYP inhibition profile and enables unique reactivity in heterocycle formation compared to non-fluorinated analogs . Furthermore, regioisomers like 2-amino-4-fluorobenzonitrile and 2-amino-6-fluorobenzonitrile exhibit different physicochemical properties and synthetic yields, impacting process scalability [1]. Direct replacement with a chloro or bromo analog introduces a heavier halogen, altering metabolic stability and electronic properties, which can derail structure-activity relationships (SAR) in drug discovery programs. The following evidence quantifies these critical differences.

2-Amino-5-fluorobenzonitrile (CAS 61272-77-3): Quantified Differentiation Evidence Against Key Analogs


Synthesis Yield Advantage of 2-Amino-5-fluorobenzonitrile over 2-Amino-5-chlorobenzonitrile

The patented three-step synthesis of 2-amino-5-fluorobenzonitrile from 2,5-difluorobenzaldehyde achieves a high overall molar yield of approximately 77% (calculated as 0.95 × 0.85 × 0.95) [1]. In contrast, the synthesis of the analogous 2-amino-5-chlorobenzonitrile via chlorination of anthranilonitrile with N-chlorosuccinimide yields only 41% after recrystallization . This yield differential directly impacts the cost-effectiveness of downstream API manufacturing.

Process Chemistry Yield Optimization Cost of Goods

CYP Inhibition Selectivity Profile of 2-Amino-5-fluorobenzonitrile Versus 2-Amino-5-chlorobenzonitrile

2-Amino-5-fluorobenzonitrile is identified as an inhibitor of CYP1A2 and CYP3A4, but not CYP2C19, CYP2C9, or CYP2D6 . This selective profile is crucial for predicting potential drug-drug interactions. In contrast, the 5-chloro analog (2-amino-5-chlorobenzonitrile) shows an IC50 of 50,000 nM against CYP1A2 [1], indicating a significantly weaker inhibitory effect. The fluorine atom's unique electronic properties directly influence this enzyme interaction selectivity.

Drug Metabolism ADME-Tox Cytochrome P450

Physicochemical Property Differentiation: LogP and Melting Point Compared to Regioisomers

The 5-fluoro substitution in 2-amino-5-fluorobenzonitrile results in a consensus LogP of 1.49 and a melting point of 92-96 °C [1]. This contrasts with the 4-fluoro regioisomer (2-amino-4-fluorobenzonitrile), which has an identical molecular weight but is reported as a different solid . While direct LogP data for the 4-fluoro isomer is not readily available, the change in substitution pattern alters the compound's polarity and crystal packing, which is reflected in the melting point difference (92-96 °C for 5-fluoro vs. not reported for 4-fluoro, suggesting a distinct crystalline form). The 2-amino-6-fluorobenzonitrile isomer has a different reported synthesis yield (97%) , indicating varied reactivity.

Medicinal Chemistry Lipophilicity Solid-State Properties

2-Amino-5-fluorobenzonitrile (CAS 61272-77-3): Validated Application Scenarios Based on Quantitative Evidence


Scalable Synthesis of Kinase Inhibitor Intermediates

The high overall yield (approx. 77%) of the patented synthesis [1] makes 2-amino-5-fluorobenzonitrile a cost-effective starting material for constructing fused heterocyclic kinase inhibitors [2]. This is a direct application of the yield advantage over 2-amino-5-chlorobenzonitrile. The ortho-amino-nitrile arrangement facilitates efficient cyclization to quinazoline-2,4(1H,3H)-diones [3], a core scaffold in several tyrosine kinase inhibitors.

Early-Stage Drug Discovery Requiring Defined CYP Inhibition Profile

Medicinal chemists can utilize 2-amino-5-fluorobenzonitrile as a privileged fragment with a known, selective CYP inhibition profile (CYP1A2 and CYP3A4 positive; CYP2C19, CYP2C9, CYP2D6 negative) . This contrasts with the 5-chloro analog, which shows a much weaker CYP1A2 inhibition [4]. Incorporating this fragment into lead compounds allows for more predictable ADME-Tox properties, reducing the risk of late-stage attrition due to drug-drug interactions.

Synthesis of Fluorinated Heterocycles for Agrochemicals

The unique reactivity of 2-amino-5-fluorobenzonitrile in forming nitrogen-containing heterocycles is leveraged in the development of advanced herbicides and fungicides [5]. The fluorine atom's ability to enhance metabolic stability and modulate lipophilicity (LogP 1.49) is a key driver for its use in creating potent and environmentally persistent crop protection agents.

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